molecular formula C19H14F2N2O2 B2525422 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1706211-10-0

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2525422
CAS No.: 1706211-10-0
M. Wt: 340.33
InChI Key: FEKZRDIAMZVYSC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridin-2-yloxy group attached to a benzylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: The synthesis begins with the preparation of the pyridin-2-yloxy intermediate through a nucleophilic substitution reaction. This involves reacting pyridine with an appropriate halogenated benzyl compound under basic conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 3 and 4 positions of the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The final step is the coupling of the pyridin-2-yloxy intermediate with the fluorinated benzylbenzamide. This is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(3-(pyridin-2-yloxy)phenyl)benzamide
  • 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)aniline
  • 3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzoic acid

Uniqueness

3,4-difluoro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is unique due to the specific positioning of the fluorine atoms and the pyridin-2-yloxy group, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3,4-difluoro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-16-8-7-14(11-17(16)21)19(24)23-12-13-4-3-5-15(10-13)25-18-6-1-2-9-22-18/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKZRDIAMZVYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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